molecular formula C8H9Br2NO2 B2604466 Methyl 3-(bromomethyl)isonicotinate hydrobromide CAS No. 2368871-68-3

Methyl 3-(bromomethyl)isonicotinate hydrobromide

Cat. No.: B2604466
CAS No.: 2368871-68-3
M. Wt: 310.973
InChI Key: UYCHMPLGUUYYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(bromomethyl)isonicotinate hydrobromide” is a substituted pyridine . It is a solid compound with a molecular weight of 310.97 .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9Br2NO2 . The InChI key is UYCHMPLGUUYYLY-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 310.97 .

Scientific Research Applications

Synthesis and Chemical Applications

Methyl 3-(bromomethyl)isonicotinate hydrobromide is instrumental in synthesizing complex organic compounds. For instance, its derivative, 5-Methyl-3-(bromomethyl)pyridine, plays a crucial role as a key intermediate in producing rupatadine, an antihistamine and platelet-activating factor antagonist. The reported synthesis approach is praised for its simplicity, efficiency, and environmental friendliness, offering a 65.9% overall yield from 5-methylnicotinic acid as the starting material (Jianyu Guo, Yan Lu, J. Wang, 2015). Additionally, conjugate addition reactions involving derivatives of this compound with alkyl acrylates have been explored, leading to the synthesis of novel compounds such as 2-(methoxycarbonyl)indolizidine, showcasing the chemical's versatility in organic synthesis (M. D’hooghe, K. Tehrani, Christophe Buyck, N. Kimpe, 2009).

Environmental Management and Pest Control

In the environmental sphere, research focuses on the degradation of Methyl bromide, a substance related to this compound, due to its ozone-depleting potential. Techniques such as the use of thiosulfate for the destruction of Methyl bromide sorbed to activated carbon have been investigated. This method facilitates the debromination of Methyl bromide, allowing for its safer disposal and mitigating its environmental impact (Yu Yang, Yuanqing Li, S. Walse, W. Mitch, 2015).

Alternative to Methyl Bromide in Agriculture

Regarding pest management, alternatives to Methyl bromide, for which this compound could serve as a precursor or related compound, are of significant interest due to Methyl bromide's phase-out under international agreements to protect the ozone layer. Research in this area aims at finding effective and environmentally friendly alternatives for soil fumigation and pest control in agriculture. Studies have shown that certain chemical alternatives, although not directly replacing Methyl bromide's broad-spectrum efficacy, offer significant control over many plant pathogens and stimulate growth in annual crops. The search for such alternatives is crucial for sustainable agriculture and environmental protection (J. M. Duniway, 2002).

Safety and Hazards

“Methyl 3-(bromomethyl)isonicotinate hydrobromide” is considered hazardous. It has the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 3-(bromomethyl)pyridine-4-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-2-3-10-5-6(7)4-9;/h2-3,5H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCHMPLGUUYYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.